molecular formula C21H18O11 B12321728 (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12321728
M. Wt: 446.4 g/mol
InChI Key: NHEBJNCJBWUPCK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H18O11

Molecular Weight

446.4 g/mol

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)

InChI Key

NHEBJNCJBWUPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GENISTEIN 4’-BETA-D-GLUCURONIDE typically involves the glucuronidation of genistein. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of GENISTEIN 4’-BETA-D-GLUCURONIDE often employs microbial fermentation or plant cell cultures to produce genistein, followed by glucuronidation using specific enzymes or chemical reagents. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: GENISTEIN 4’-BETA-D-GLUCURONIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various genistein derivatives and conjugates, which have distinct biological activities .

Scientific Research Applications

Structural Features

The compound features multiple hydroxyl groups and a chromenone moiety that contribute to its biological activity. The presence of phenolic structures enhances its antioxidant properties.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties due to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Studies have shown that (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can inhibit the proliferation of various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound may help reduce amyloid-beta plaque formation and improve cognitive function in animal models .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain glycosidases and proteases, which may have implications for drug development targeting metabolic disorders .

Drug Delivery Systems

Due to its solubility profile and biocompatibility, (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be utilized in the formulation of drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their bioavailability and therapeutic efficacy .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors in crops .

Pest Resistance

The antioxidant properties of this compound also extend to agricultural applications by enhancing plant resilience against pests and diseases. Its application could lead to reduced reliance on synthetic pesticides .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cells. The research highlighted its potential as a lead compound for developing new chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In a study conducted on mice models of Alzheimer's disease, treatment with (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid resulted in significant cognitive improvement and reduced amyloid plaque accumulation .

Biological Activity

The compound (2S,3S,4S,5R)-6-[4-(5,7-Dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , often referred to as a derivative of flavonoids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple hydroxyl groups and a phenolic moiety. Its chemical formula is C21H20O11C_{21}H_{20}O_{11}, with a molecular weight of 432.38 g/mol. Key properties include:

PropertyValue
Boiling Point970.8 ± 65.0 °C (Predicted)
Density1.723 ± 0.06 g/cm³ (20 ºC)
SolubilitySoluble in Chloroform, DMSO, etc.
pKa5.91 ± 0.40 (Predicted)
ColorYellow

These properties influence the compound's solubility and bioavailability, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that flavonoid derivatives exhibit significant antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups enhances their electron-donating ability, thereby neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the NF-kB signaling pathway, which is crucial in the inflammatory response .

Anticancer Potential

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . For instance, a study highlighted its efficacy against breast cancer cells with an IC50 value of approximately 25 µM .

Neuroprotective Properties

Recent investigations suggest that this compound may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases .

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis markers compared to control groups .
  • Neuroprotection in Animal Models : In a rat model of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid plaque formation, indicating its potential for neuroprotection .
  • Anti-inflammatory Effects in Diabetic Rats : A study on diabetic rats revealed that the compound significantly lowered blood glucose levels and reduced inflammatory markers, suggesting its therapeutic potential in managing diabetes-related complications .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces inflammation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cancer cell death.

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